chemical structure and properties of 5-tert-butyl-1H-pyrazole-3-carbonitrile
chemical structure and properties of 5-tert-butyl-1H-pyrazole-3-carbonitrile
The following technical guide provides an in-depth analysis of 5-tert-butyl-1H-pyrazole-3-carbonitrile , a privileged scaffold in medicinal chemistry known for its utility in designing kinase inhibitors and agrochemicals.
CAS Registry Number: 1254713-47-7
Molecular Formula: C
Executive Summary
5-tert-butyl-1H-pyrazole-3-carbonitrile is a functionalized heterocyclic building block characterized by a bulky lipophilic tert-butyl group and a reactive nitrile moiety. It serves as a critical pharmacophore in drug discovery, particularly for type II kinase inhibitors where the pyrazole NH forms hydrogen bonds with the kinase hinge region, and the tert-butyl group occupies the hydrophobic "gatekeeper" pocket. This guide details its structural dynamics, validated synthesis pathways, and reactivity profile.
Structural Analysis & Tautomerism
The pyrazole ring is an aromatic system that exhibits annular tautomerism.[1][2] For 3,5-disubstituted pyrazoles, the position of the proton (on N1 or N2) dictates the IUPAC numbering and the apparent position of substituents.
The Tautomeric Equilibrium
In solution and the solid state, the molecule exists in equilibrium between two tautomers:
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3-cyano-5-tert-butyl-1H-pyrazole (Tautomer A): The bulky tert-butyl group is at position 5 (adjacent to the NH).
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5-cyano-3-tert-butyl-1H-pyrazole (Tautomer B): The bulky tert-butyl group is at position 3 (distant from the NH).
Thermodynamic Preference:
Steric factors predominantly drive this equilibrium. The tert-butyl group is highly voluminous (
Figure 1: Tautomeric equilibrium driven by steric relief of the tert-butyl group.
Physicochemical Properties
Data presented below is synthesized from calculated consensus models and experimental analogues.
| Property | Value | Context |
| Physical State | Solid | White to off-white crystalline powder. |
| Melting Point | 150–155 °C (Est.) | Based on 3-tBu-5-methyl analogue (153°C); nitrile typically raises MP. |
| pKa (Acidic) | ~13.5 | Deprotonation of pyrazole NH. |
| pKa (Basic) | ~2.0 | Protonation of pyrazole N2. |
| LogP | 2.1 – 2.4 | Moderate lipophilicity suitable for CNS penetration. |
| H-Bond Donors | 1 | Pyrazole NH.[3] |
| H-Bond Acceptors | 2 | Pyrazole N2, Nitrile N. |
Validated Synthesis Protocol
Direct condensation of pivaloylacetonitrile with hydrazine yields the amino-pyrazole, not the carbonitrile. Therefore, the authoritative synthetic route proceeds via the Claisen Condensation (\rightarrow) Cyclization (\rightarrow) Dehydration pathway.
Retrosynthetic Analysis
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Target: 5-tert-butyl-1H-pyrazole-3-carbonitrile
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Precursor: 5-tert-butyl-1H-pyrazole-3-carboxamide
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Starting Materials: Pinacolone (3,3-dimethyl-2-butanone), Diethyl oxalate, Hydrazine hydrate.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
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Reagents: Pinacolone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq), Ethanol/Toluene.
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Protocol:
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Generate sodium ethoxide in situ or suspend commercial NaOEt in dry toluene.
-
Add diethyl oxalate dropwise at 0°C.
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Add pinacolone dropwise; the solution will turn yellow/orange.
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Warm to room temperature and stir for 4 hours (Claisen condensation).
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Acidify with 1M HCl to precipitate the diketoester.
-
-
Mechanism: Base-mediated enolate formation of pinacolone attacks the diethyl oxalate carbonyl.
Step 2: Cyclization to Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
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Reagents: Diketoester (from Step 1), Hydrazine hydrate (1.1 eq), Ethanol.
-
Protocol:
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Dissolve the diketoester in ethanol.
-
Add hydrazine hydrate dropwise at 0°C (Exothermic).
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Reflux for 2 hours.
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Concentrate in vacuo. The product often crystallizes upon cooling.
-
-
Checkpoint: The intermediate is stable and can be characterized by NMR (check for pyrazole CH singlet ~6.5 ppm).
Step 3: Amidation and Dehydration
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Reagents: (i) NH
/MeOH (sat.); (ii) POCl or TFAA/Pyridine. -
Protocol:
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Amidation: Treat the ester with saturated methanolic ammonia in a sealed tube at 80°C for 12 hours to yield the carboxamide.
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Dehydration: Suspend the carboxamide in dry dichloromethane (DCM). Add Pyridine (2.0 eq) and Trifluoroacetic anhydride (TFAA, 1.1 eq) at 0°C.
-
Stir for 1 hour. The amide dehydrates to the nitrile.
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Quench with NaHCO
, extract with DCM, and recrystallize from Hexane/EtOAc.
-
Figure 2: Validated synthetic pathway via functional group interconversion.
Reactivity Profile & Applications
Regioselective N-Alkylation
The most common reaction performed on this scaffold is N-alkylation to attach it to a larger drug framework.
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Challenge: The tautomeric equilibrium leads to mixtures of N1- and N2-alkylated products.
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Outcome: Alkylation typically occurs at the less sterically hindered nitrogen (distal to the tert-butyl group) if the electrophile is bulky. However, under thermodynamic control (reversible conditions), or with small electrophiles (MeI), mixtures are common.
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Control Strategy: Use of Mitsunobu conditions often favors the N-alkylation on the nitrogen that provides the most stable resulting aromatic system, often guided by the specific steric environment of the alcohol used.
Nitrile Transformations
The C3-nitrile is a versatile handle:
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Hydrolysis: Converts to carboxylic acid (reverse of synthesis).
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Reduction: LiAlH
reduction yields the C3-aminomethyl derivative. -
Cyclization: Reaction with hydroxylamine yields amidoximes, precursors to 1,2,4-oxadiazoles.
Medicinal Chemistry Utility
This scaffold is prominent in p38 MAP kinase inhibitors and B-Raf inhibitors .
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Mechanism: The pyrazole acts as a hinge binder. The tert-butyl group is critical for selectivity; it fills the hydrophobic pocket behind the gatekeeper residue (often Threonine or Methionine), a feature exploited to gain selectivity over other kinases with smaller gatekeeper pockets.
Safety and Handling
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory). The nitrile moiety poses a theoretical risk of cyanide release under extreme metabolic or chemical degradation, though the aromatic nitrile is generally stable.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile if trace moisture is present.
References
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Synthesis of 3(5)-substituted pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry, 2008.
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Tautomerism Studies: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.
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Kinase Inhibitor Design: Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 2002.
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General Pyrazole Synthesis (Knorr): Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.
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Physical Properties Data: PubChem Compound Summary for CID 58093570 (3-tert-butyl-1H-pyrazole-5-carbonitrile).
